C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE
Description
Overview of Thiazole (B1198619) Scaffold in Contemporary Chemical Biology and Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents. nih.gov Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various biological interactions. This has led to its incorporation into a wide array of approved drugs with diverse clinical applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. mdpi.comnih.gov The planarity of the thiazole ring and its ability to participate in hydrogen bonding and pi-stacking interactions make it an attractive pharmacophore for designing molecules that can bind to specific biological targets with high affinity and selectivity.
The thiazole nucleus is a key component in numerous pharmaceuticals, underscoring its therapeutic importance. The structural diversity that can be achieved by substituting at various positions on the thiazole ring allows for the fine-tuning of a compound's pharmacological profile, making it a privileged structure in drug discovery programs.
Academic Context of Amine-Substituted Thiazole Derivatives in Advanced Chemical Research
Within the vast chemical space of thiazole derivatives, those bearing amine substituents have garnered significant academic and industrial interest. Aminothiazoles are recognized as important building blocks in the synthesis of complex molecules with a wide spectrum of biological activities. mdpi.comdntb.gov.ua The amino group can act as a key pharmacophoric feature, a reactive handle for further chemical modifications, or a group that modulates the physicochemical properties of the molecule, such as solubility and basicity.
Research into amine-substituted thiazoles has revealed their potential as inhibitors of various enzymes, modulators of receptor activity, and as agents that can interfere with protein-protein interactions. nih.gov The position of the amine substituent on the thiazole ring, as well as the nature of the substituents on the amino group and other parts of the thiazole scaffold, plays a crucial role in determining the biological activity. nih.gov For instance, 2-aminothiazole (B372263) derivatives have been extensively studied for their anticancer and antimicrobial properties. nih.govresearchgate.net
Specific Research Focus on C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE and Related Structural Motifs
The compound this compound represents a specific structural motif within the broader class of amine-substituted thiazoles. Its architecture, featuring a 2-aryl-substituted thiazole with a methylamine (B109427) group at the 4-position, is of particular interest in medicinal chemistry. The synthesis of structurally related compounds, such as 2-phenylthiazole-4-ethylamine, was described as early as 1930, highlighting the long-standing interest in this class of molecules for their potential pharmacological activity. lookchem.com
The general structure of a 2-aryl-4-aminomethyl-thiazole combines the features of the aromatic phenyl ring, the versatile thiazole core, and a basic aminomethyl side chain. This combination of functionalities offers multiple points for interaction with biological macromolecules. The substitution pattern on the phenyl ring, in this case, an ethyl group at the ortho position, can significantly influence the compound's conformation and, consequently, its binding properties.
While specific, in-depth research on this compound is not extensively documented in publicly available literature, the academic focus on its constituent motifs provides a strong basis for its relevance in chemical research. The synthesis and investigation of analogous 2-aryl- and 2-amino-4-arylthiazole derivatives are prevalent in the scientific literature, with studies often focusing on their potential as antimicrobial, anti-inflammatory, or anticancer agents. derpharmachemica.comresearchgate.netnih.gov The exploration of such compounds contributes to the understanding of structure-activity relationships (SAR) within this chemical class, guiding the design of new molecules with improved therapeutic potential.
Below is a data table summarizing the key chemical information for the subject compound and a closely related analogue.
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
| This compound | C12H14N2S | 218.32 g/mol | 2-(2-ethyl-phenyl) group, 4-methylamine group on a thiazole core |
| 2-Phenylthiazole-4-ethylamine | C11H12N2S | 204.29 g/mol | 2-phenyl group, 4-ethylamine group on a thiazole core |
Detailed research into compounds with the 2-aryl-4-aminomethyl-thiazole scaffold often involves their synthesis via multi-step reaction sequences. A common synthetic strategy is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com For the specific synthesis of 4-aminomethyl derivatives, a protected amine functionality is often employed during the ring formation, followed by deprotection in the final steps.
The research significance of this compound and its analogues lies in their potential to serve as probes for exploring biological systems and as lead structures for the development of novel therapeutic agents. The systematic variation of substituents on the phenyl ring and the amine function allows for the construction of chemical libraries for screening against various biological targets, thereby advancing our understanding of the chemical requirements for specific biological activities.
Structure
3D Structure
Properties
IUPAC Name |
[2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-9-5-3-4-6-11(9)12-14-10(7-13)8-15-12/h3-6,8H,2,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQJJEJQIQQDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=CS2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723013 | |
| Record name | 1-[2-(2-Ethylphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-84-2 | |
| Record name | 1-[2-(2-Ethylphenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Routes for Thiazole-4-yl-methylamine Derivatives
The synthesis of the thiazole-4-yl-methylamine scaffold is achieved through a variety of robust and versatile chemical strategies. These methods focus on the formation of the core heterocyclic ring, the functionalization of its aromatic system, and the introduction of the crucial amine moiety.
Classical Heterocyclic Ring Formation Approaches (e.g., Hantzsch Synthesis and its Variations)
The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring. nih.govsynarchive.com This classical method involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.comwikipedia.org The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to yield the substituted thiazole. chemhelpasap.com This method is highly reliable for producing thiazoles with alkyl, aryl, or heterocyclic substituents in good to excellent yields. researchgate.net
Over the years, numerous variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and promote greener chemistry. nih.govnih.gov Microwave-assisted Hantzsch reactions, for example, have been shown to produce aminothiazoles in higher yields and with shorter reaction times (e.g., 30 minutes) compared to conventional heating methods that can take several hours. nih.gov Furthermore, the development of one-pot, multi-component procedures under solvent-free conditions or in environmentally benign solvents like water represents a significant advancement. nih.govresearchgate.net The choice of reaction conditions, particularly pH, can also influence the outcome; conducting the synthesis under acidic conditions can alter the regioselectivity of the cyclization, leading to different isomeric products compared to reactions in neutral solvents. rsc.org
Table 1: Comparison of Hantzsch Synthesis Conditions
| Method | Catalyst/Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional | Methanol | Reflux | 8 hours | Lower | nih.gov |
| Microwave-Assisted | Methanol | 90 °C | 30 minutes | 95% | nih.gov |
| Ultrasonic Irradiation | EtOH/Water, Catalyst | Room Temp. | N/A | 79-90% | nih.gov |
| Solvent-Free | Grinding, Na2CO3 | 70-80 °C | 2 hours | Admirable | researchgate.net |
Palladium-Catalyzed Coupling Reactions for Aromatic Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the thiazole ring, particularly for introducing aryl substituents at specific positions. acs.org Direct arylation via C-H bond activation is an economically and environmentally attractive method, as it avoids the need for pre-functionalized organometallic reagents. organic-chemistry.org Ligand-free palladium acetate (B1210297) (Pd(OAc)2) has been shown to efficiently catalyze the direct arylation of thiazole derivatives with aryl bromides, even at very low catalyst loadings (0.1-0.001 mol %). organic-chemistry.org These reactions often exhibit high functional group tolerance and regioselectivity, typically yielding 5-arylated products. organic-chemistry.org
Other palladium-catalyzed methods, such as C-H/C-H cross-coupling, have been developed to forge bonds between thiazoles and other aromatic systems. rsc.org These reactions can be insensitive to air and moisture, adding to their practical utility. rsc.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations, enabling the precise construction of complex 2-arylthiazole structures. researchgate.net
Amide Bond Formation and Reductive Amination Strategies for Amine Introduction
Introducing the methylamine (B109427) group at the C-4 position of the thiazole ring can be accomplished through several reliable strategies. One common two-step approach involves amide bond formation followed by reduction. In this method, a thiazole-4-carboxylic acid precursor is first coupled with methylamine using standard peptide coupling reagents (e.g., DIC/HOBt) to form the corresponding amide. This amide bond formation is a crucial reaction in organic synthesis for creating stable linkages in a wide range of molecules, including pharmaceutical intermediates. nih.gov The resulting amide is then reduced to the target amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
A more direct and efficient one-pot method is reductive amination. wikipedia.orglibretexts.org This reaction converts a carbonyl group, such as a thiazole-4-carbaldehyde, directly to an amine. libretexts.orgyoutube.com The process involves the initial formation of an imine intermediate by reacting the aldehyde with methylamine, often under mildly acidic conditions. youtube.commasterorganicchemistry.com This intermediate is then reduced in situ to the final amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Reductive amination is highly valued in green chemistry for its efficiency and reduction of waste by eliminating the need for intermediate purification steps. wikipedia.org
Targeted Synthesis of C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE and Key Analogues
The synthesis of the specific compound this compound (CAS Number: 2331260-33-2 for the hydrochloride salt) involves a multi-step sequence that leverages the foundational reactions described above. The strategy hinges on the careful construction of key precursors and the optimization of reaction conditions to ensure high yield and purity.
Precursor Synthesis and Derivatization Strategies
A logical synthetic pathway to the target molecule begins with the formation of the 2-(2-ethyl-phenyl)-thiazole core. This can be achieved via a Hantzsch synthesis by reacting 2-ethylthiobenzamide with a suitable α-halocarbonyl compound, such as 1,3-dichloroacetone. A similar strategy has been successfully employed for related structures like 2-p-hydroxyphenylthiazole-4-ethylamine, which starts with the reaction of a thioamide and dichloro-acetone to yield a 4-chloromethyl-thiazole intermediate. lookchem.com
Once the 2-arylthiazole core is established, the focus shifts to introducing the methylamine side chain at the C-4 position. A key intermediate in this process is 2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde (CAS 885279-53-8). chemenu.com This aldehyde serves as the direct precursor for the final reductive amination step. The synthesis of this aldehyde can be achieved through various functional group transformations from a precursor like the 4-chloromethyl or 4-hydroxymethyl thiazole derivative. The subsequent reaction of 2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde with methylamine and a reducing agent such as sodium cyanoborohydride would yield the final product, this compound.
Table 2: Plausible Synthetic Route for this compound
| Step | Reactants | Key Transformation | Product/Intermediate |
|---|---|---|---|
| 1 | 2-ethylthiobenzamide + 1,3-dichloroacetone | Hantzsch Thiazole Synthesis | 4-chloromethyl-2-(2-ethylphenyl)thiazole |
| 2 | 4-chloromethyl-2-(2-ethylphenyl)thiazole | Oxidation (e.g., Sommelet reaction) | 2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde |
| 3 | 2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde + Methylamine | Reductive Amination (e.g., with NaBH₃CN) | This compound |
Optimization of Reaction Conditions, Yields, and Selectivity
Optimizing the synthesis of this compound is crucial for maximizing efficiency and purity. Each step of the synthetic sequence offers parameters that can be fine-tuned. For the initial Hantzsch cyclization, factors such as solvent, temperature, and reaction time must be considered. researchgate.net As demonstrated in related syntheses, moving from conventional heating to microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov
In the functionalization steps, the choice of reagents is paramount. For instance, in the conversion of a 4-halomethyl group to the 4-carbaldehyde, various oxidation methods exist, and their selection will impact the yield and formation of byproducts. For the final reductive amination step, controlling the pH is important for efficient imine formation, and the selection of the reducing agent (e.g., NaBH₃CN vs. NaBH(OAc)₃) can influence the reaction's success and ease of workup. masterorganicchemistry.com A systematic investigation into these variables—including solvent polarity, reaction temperature, and the stoichiometry of reagents—is essential to develop a high-yielding and selective synthesis for the target compound and its analogues. researchgate.net
Strategic Chemical Transformations and Derivatization of the Core Scaffold
The core structure of this compound offers multiple avenues for chemical modification. These transformations are crucial for developing new derivatives and studying structure-activity relationships (SAR). The primary sites for derivatization are the phenyl ring, the thiazole ring, and the exocyclic methylamine group.
Modifications at the Phenyl Moiety and Positional Isomerism
Research on related 2-phenylbenzothiazole (B1203474) structures has shown that methoxy-substituted derivatives can be synthesized via the Jacobson method, with subsequent demethylation using agents like boron tribromide to yield hydroxylated analogues. aston.ac.uk Similarly, amino groups can be introduced to create amino-substituted 2-phenylbenzothiazoles. aston.ac.uk For the this compound core, standard electrophilic aromatic substitution reactions could be employed to introduce a range of functional groups onto the phenyl ring. For instance, halogenation (e.g., with Br₂ or Cl₂) or nitration (with HNO₃/H₂SO₄) could provide precursors for further functionalization.
Positional isomerism of the ethyl group on the phenyl ring (e.g., moving it from the ortho to the meta or para position) is another critical strategic modification. The steric and electronic effects of the substituent's position can alter the conformation of the molecule and its interactions. Studies on other 2,4-disubstituted arylthiazoles have explored the impact of altering the relative positions of bulky groups, such as adamantane, on a phenyl ring attached to a thiazole moiety. nih.gov This indicates that synthesizing meta- and para-ethylphenyl isomers of the parent compound is a viable strategy for exploring the chemical space.
The introduction of various substituents allows for fine-tuning of electronic and lipophilic properties. For example, adding electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ or electron-donating groups (EDGs) like -OCH₃ or -CH₃ can modulate the electronic character of the entire scaffold. mdpi.comacs.org
Table 1: Potential Modifications at the Phenyl Moiety
| Modification Type sort | Example Reagents sort | Potential Effect sort | Reference sort |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃; Cl₂, AlCl₃ | Introduces EWG; precursor for coupling | mdpi.com |
| Nitration | HNO₃, H₂SO₄ | Introduces strong EWG; can be reduced to amino group | nih.gov |
| Hydroxylation | BBr₃ (demethylation of methoxy (B1213986) precursor) | Introduces polar group; potential H-bond donor | aston.ac.uk |
| Positional Isomerism | Synthesis from 3-ethyl- or 4-ethyl-thiobenzamide | Alters steric and electronic profile | nih.gov |
Substituent Effects on the Thiazole Heterocyclic Ring
The thiazole ring is a five-membered heterocycle whose reactivity is dictated by the presence of nitrogen and sulfur atoms. nih.gov The electron distribution within the ring makes certain positions susceptible to specific types of reactions. In the 2,4-disubstituted scaffold, the C5 position is the most likely site for further substitution.
The reactivity of the thiazole ring is as follows:
Electrophilic Substitution : Generally, electrophilic substitution on the thiazole ring is directed to the C5 position, which is the most electron-rich carbon. pharmaguideline.com The presence of an electron-donating group at the C2 position (like the 2-ethyl-phenyl group) further facilitates electrophilic attack at C5. pharmaguideline.com Reactions such as halogenation, sulfonation, and mercuration preferentially occur at this site, provided it is unsubstituted. pharmaguideline.com
Nucleophilic Substitution : The C2 position is the most electron-deficient and thus the most susceptible to nucleophilic attack. pharmaguideline.com However, in the target compound, this position is already substituted. Nucleophilic substitution is more likely to occur if a leaving group (like a halogen) is present on the ring.
Deprotonation : The proton at C2 is the most acidic on the thiazole ring. nih.gov While this position is substituted in the core scaffold, understanding this property is crucial for the synthesis of related analogues. The C5 proton can also be removed by strong bases.
The electronic nature of the substituent at the C2-phenyl group can influence the reactivity of the thiazole ring itself. For example, strong electron-donating groups on the phenyl ring can increase the electron density of the thiazole system, potentially enhancing its reactivity towards electrophiles. acs.org Conversely, electron-withdrawing groups can deactivate the ring.
Table 2: Reactivity of the Thiazole Ring at the C5 Position
| Reaction Type sort | Description sort | Governing Principle sort | Reference sort |
|---|---|---|---|
| Electrophilic Halogenation | Introduction of Cl, Br, or I at C5. | C5 is the most electron-rich position. | pharmaguideline.com |
| Formylation | Introduction of a -CHO group, typically via Vilsmeier-Haack reaction. | Electrophilic substitution on the activated ring. | researchgate.net |
| Metallation | Deprotonation at C5 using a strong base (e.g., n-BuLi) followed by reaction with an electrophile. | Acidity of the C5-H proton allows for formation of an organometallic intermediate. | researchgate.net |
| Diazo Coupling | Reaction with diazonium salts to form azo dyes. | Coupling occurs at the electron-rich C5 position. | pharmaguideline.com |
Functionalization of the Methylamine Side Chain
The primary amine of the methylamine side chain is a highly versatile functional group for derivatization. uomustansiriyah.edu.iq Its lone pair of electrons makes it both basic and nucleophilic, allowing for a wide range of chemical transformations. uomustansiriyah.edu.iq
Common functionalizations include:
N-Acylation : The primary amine can be readily converted to a secondary amide by reacting it with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). nih.govmdpi.com This transformation introduces a carbonyl group, which can alter hydrogen bonding capabilities and steric profile.
N-Alkylation/Arylation : Reaction with alkyl or aryl halides can produce secondary or tertiary amines. uomustansiriyah.edu.iq Reductive amination with aldehydes or ketones is another common method to achieve N-alkylation.
N-Sulfonylation : Reaction with sulfonyl chlorides yields sulfonamides. This is a common modification in medicinal chemistry. nih.gov
Urea/Thiourea (B124793) Formation : Treatment with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively. mdpi.com
The synthesis of related compounds often involves protecting the amine as a phthalimide (B116566) during the construction of the thiazole ring and then deprotecting it with hydrazine (B178648) hydrate (B1144303) to reveal the primary amine for subsequent functionalization. nih.gov This strategy ensures that the reactive amine does not interfere with earlier synthetic steps.
Table 3: Potential Functionalizations of the Methylamine Side Chain
| Functional Group sort | Reaction Type sort | Example Reagents sort | Reference sort |
|---|---|---|---|
| Amide | N-Acylation | Acetyl chloride, Benzoyl chloride | mdpi.com |
| Secondary Amine | N-Alkylation | Methyl iodide, Benzyl bromide | uomustansiriyah.edu.iq |
| Sulfonamide | N-Sulfonylation | Toluenesulfonyl chloride | nih.gov |
| Urea | Addition | Phenyl isocyanate | mdpi.com |
| Thiourea | Addition | Phenyl isothiocyanate | mdpi.com |
Structural Elucidation and Advanced Spectroscopic Characterization
Spectroscopic Analysis for Definitive Structural Confirmation
Spectroscopic techniques are fundamental to the unambiguous confirmation of a molecule's chemical structure. For a compound such as C-[2-(2-ethyl-phenyl)-thiazol-4-yl]-methylamine, a combination of NMR, HRMS, and IR spectroscopy would be essential.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.
¹H NMR: The proton NMR spectrum would be expected to reveal distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the aromatic protons of the phenyl ring (with splitting patterns indicative of ortho-substitution), a singlet for the thiazole (B1198619) proton, and signals for the methylene (B1212753) and amine protons of the methylamine (B109427) group. The chemical shifts (δ) and coupling constants (J) of these signals would provide critical information about the electronic environment and connectivity of the protons.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. This would include the carbons of the ethyl group, the phenyl ring, the thiazole ring, and the methylamine moiety.
While specific spectral data for this compound is not available, studies on similar 2,4-disubstituted thiazole derivatives provide expected ranges for chemical shifts. For instance, the thiazole proton (H5) typically appears as a singlet in the aromatic region of the ¹H NMR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is crucial for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound, HRMS would be used to confirm the elemental composition of C₁₂H₁₄N₂S. This technique provides a level of precision that can distinguish between compounds with the same nominal mass but different elemental formulas.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching: Associated with the primary amine group.
C-H stretching: For the aromatic and aliphatic C-H bonds.
C=N and C=C stretching: Corresponding to the thiazole and phenyl rings.
C-S stretching: Indicative of the thiazole ring.
Exploration of Pre Clinical Biological Activities and Molecular Mechanisms
Structure-Activity Relationship (SAR) Studies of C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE and its Analogues
Exploration of Bioisosteric Replacements within the Scaffold
The strategic modification of a lead compound through bioisosteric replacement is a cornerstone of medicinal chemistry, aimed at optimizing pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net In the context of the this compound scaffold, bioisosteric replacements can be envisioned at two primary locations: the 2-phenyl ring and the central thiazole (B1198619) core. Such modifications seek to enhance target affinity, improve metabolic stability, increase solubility, and reduce potential toxicity while retaining the essential binding interactions. nih.govcambridgemedchemconsulting.com
Bioisosteric Replacement of the 2-Phenyl Group
The 2-phenyl moiety in the scaffold is a common site for metabolic attack, particularly through oxidation mediated by cytochrome P450 enzymes. cambridgemedchemconsulting.com Aromatic rings, especially those that are electron-rich, are often susceptible to such metabolic processes. cambridgemedchemconsulting.com Bioisosteric replacement of this phenyl ring with various heteroaromatic rings can mitigate this liability. Introducing heteroatoms like nitrogen into the ring reduces its electron density and can increase polarity, which often leads to decreased metabolic rates and improved water solubility. cambridgemedchemconsulting.com
Common bioisosteric replacements for a phenyl ring include pyridyl, pyrimidinyl, and pyridazinyl rings. cambridgemedchemconsulting.com Additionally, five-membered heteroaromatic rings such as thiophene, furan, and pyrazole (B372694) are frequently employed as phenyl bioisosteres. cambridgemedchemconsulting.com For instance, in a study of related compounds, the replacement of a phenyl ring with a pyridyl ring was shown to improve the lipophilicity profile, although it sometimes introduces the potential for cytochrome P450 inhibition. cambridgemedchemconsulting.com The introduction of two nitrogen atoms, as in a pyrimidine (B1678525) ring, has been demonstrated in other chemical series to enhance metabolic stability and reduce CYP inhibition. cambridgemedchemconsulting.com
The following table illustrates potential bioisosteric replacements for the 2-phenyl group and their generally observed effects on compound properties, drawn from general medicinal chemistry principles and studies on related scaffolds.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |
| Phenyl | Pyridyl | Introduce polarity, alter electronic properties | Improved solubility, potential for altered metabolism and CYP inhibition |
| Phenyl | Pyrimidine | Increase polarity, reduce metabolic susceptibility | Enhanced metabolic stability, improved solubility, reduced CYP inhibition |
| Phenyl | Thiophene | Mimic steric and electronic properties | Maintained or slightly altered biological activity, potential for different metabolic profile |
| Phenyl | Pyrazole | Introduce hydrogen bond donor/acceptor capabilities | Potential for new receptor interactions, improved solubility |
Bioisosteric Replacement of the Thiazole Ring
The thiazole ring serves as a central scaffold, positioning the 2-aryl group and the 4-methylamine substituent in a specific spatial orientation for biological activity. The thiazole nucleus is a common feature in many biologically active compounds and is present in numerous FDA-approved drugs. nih.gov However, exploration of its bioisosteric replacement can lead to novel scaffolds with improved properties.
Bioisosteres for the thiazole ring often include other five-membered heterocycles that can maintain a similar geometry. Examples include oxazoles, isoxazoles, pyrazoles, imidazoles, and triazoles. acs.orgresearchgate.net The choice of replacement can significantly impact the electronic character, hydrogen bonding capacity, and metabolic stability of the resulting molecule.
For example, the isosteric replacement of a thiazole with an oxazole (B20620) has been shown in some series of antimicrobial agents to significantly increase hydrophilicity and water solubility. In one study, this exchange led to a decrease in the lipophilicity parameter (log k'w) by approximately one order of magnitude. This alteration can be crucial for improving the pharmacokinetic profile of a drug candidate.
Research on cannabinoid receptor antagonists demonstrated that replacing a central pyrazole ring with a thiazole, triazole, or imidazole (B134444) ring could maintain or even improve biological activity, showcasing the interchangeability of these heterocycles in certain contexts. acs.org A structure-activity relationship (SAR) study in that case revealed a strong correlation between the biological results of the imidazole and pyrazole series, indicating successful bioisosteric replacement. acs.org
The table below summarizes potential bioisosteric replacements for the thiazole ring within the this compound scaffold, based on findings from related chemical series.
| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |
| Thiazole | Oxazole | Increase polarity, alter hydrogen bonding capacity | Improved water solubility, potentially altered metabolic stability |
| Thiazole | Imidazole | Introduce additional hydrogen bond donor/acceptor site | Potential for new binding interactions, altered pKa |
| Thiazole | Triazole | Modify electronic distribution and vectoral properties | Can fine-tune binding affinity and selectivity, may alter metabolic pathways |
| Thiazole | 1,2,4-Oxadiazole | Mimic ester functionality without susceptibility to esterases | Increased metabolic stability against hydrolysis |
It is important to note that while these examples are drawn from studies on analogous scaffolds, the specific impact of any bioisosteric replacement on the biological activity and properties of this compound would require dedicated synthesis and empirical testing.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies for Ligand-Target Interaction Prediction and Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to forecast the binding mode and affinity of a small molecule ligand, such as C-[2-(2-ethyl-phenyl)-thiazol-4-yl]-methylamine, within the active site of a target protein. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket and scoring them based on a force field to estimate the strength of the interaction.
In a typical study, the three-dimensional crystal structure of a relevant biological target, for instance, a protein kinase or a receptor, is obtained from a protein data bank. The docking simulation then places the thiazole (B1198619) derivative into the active site, and the resulting binding poses are ranked by a scoring function, often expressed in kcal/mol. These scores provide an estimate of the binding free energy.
The analysis of the docking results focuses on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein. For this compound, the thiazole ring's nitrogen and sulfur atoms, as well as the methylamine (B109427) group, are potential sites for hydrogen bonding, while the ethyl-phenyl group can engage in significant hydrophobic and van der Waals interactions. semanticscholar.orgmdpi.comnih.gov These predicted interactions are fundamental for understanding the compound's mechanism of action and for designing modifications to enhance its potency and selectivity. nih.govmdpi.com
Interactive Table 1: Hypothetical Molecular Docking Results
This table presents illustrative data from a simulated docking study of this compound against a hypothetical protein kinase target.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | LYS-78 | Hydrogen Bond (with amine) |
| Kinase A | VAL-85 | Hydrophobic | |
| Kinase A | PHE-145 | Pi-Pi Stacking (with phenyl) | |
| Kinase B | -7.2 | ASP-160 | Hydrogen Bond (with thiazole N) |
| Kinase B | LEU-25 | Hydrophobic | |
| Kinase C | -6.9 | GLU-99 | Ionic Interaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties, or "descriptors," that are critical for activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds and to guide the optimization of lead structures. tbzmed.ac.ir
To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally determined biological activities is required. For each molecule, a variety of descriptors are calculated, such as:
Topological descriptors: Related to the 2D representation and connectivity of atoms.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Pertaining to the charge distribution and electronic properties.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).
Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that links a combination of these descriptors to the observed activity. nih.gov The resulting model can highlight, for example, that an increase in hydrophobicity in a certain region of the molecule or the presence of a hydrogen bond donor at a specific position is correlated with higher activity. This information is invaluable for rationally designing more effective analogs. mdpi.com
Interactive Table 2: Hypothetical QSAR Descriptors and Predicted Activity
This table shows representative data for a QSAR study on a series of thiazole analogs.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (pIC50) |
| Analog 1 (Parent) | 218.3 | 2.9 | 51.5 | 6.8 |
| This compound | 246.4 | 3.7 | 51.5 | 7.5 |
| Analog 3 (Chloro-subst.) | 252.7 | 3.6 | 51.5 | 7.3 |
| Analog 4 (Methoxy-subst.) | 248.3 | 2.8 | 60.7 | 6.9 |
In Silico Prediction of Physicochemical and ADME Properties
Before a compound can be considered for further development, it is crucial to assess its drug-like properties. In silico methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule. These predictions help to identify potential liabilities early in the discovery process, reducing the likelihood of late-stage failures.
For this compound, various computational models can estimate key physicochemical and pharmacokinetic parameters. These often include adherence to established guidelines like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. mdpi.com
Other important predicted properties include aqueous solubility (LogS), intestinal absorption, and blood-brain barrier (BBB) penetration. scientificelectronicarchives.org These models are typically built from large datasets of experimental results and utilize machine learning algorithms to correlate molecular structure with specific ADME outcomes. nih.govnih.gov Such analyses can indicate whether the compound is likely to be orally bioavailable and how it might be distributed throughout the body.
Interactive Table 3: Predicted Physicochemical and ADME Properties
This table displays predicted ADME-related properties for this compound, generated using standard computational models.
| Property | Predicted Value | Guideline/Interpretation |
| Molecular Weight | 246.35 | < 500 (Pass) |
| LogP (Octanol/Water) | 3.72 | < 5 (Pass) |
| Hydrogen Bond Donors | 1 | < 5 (Pass) |
| Hydrogen Bond Acceptors | 2 | < 10 (Pass) |
| Aqueous Solubility (LogS) | -3.5 | Moderately Soluble |
| Human Intestinal Absorption | 92% | High |
| Blood-Brain Barrier Permeation | Yes | Likely to cross BBB |
Conformational Analysis and Molecular Dynamics Simulations for Binding Site Characterization
While molecular docking provides a static snapshot of a ligand-protein interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. These methods are used to explore the flexibility of the ligand and the protein, providing a more realistic understanding of the binding event and the stability of the complex over time.
Conformational analysis of this compound involves identifying its low-energy shapes (conformers). The rotation around single bonds, particularly the bond connecting the phenyl and thiazole rings and the bond to the methylamine group, allows the molecule to adopt various conformations. Understanding the preferred conformation in solution and in the bound state is critical for rational drug design. wustl.edunih.gov
Molecular dynamics simulations place the ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and calculate the forces on every atom over a series of very short time steps. mdpi.com This simulation generates a trajectory that reveals how the ligand and protein interact and move. MD simulations can be used to:
Assess the stability of the binding pose predicted by docking.
Identify key water molecules that may mediate interactions.
Characterize the flexibility of the binding site and conformational changes upon ligand binding. researchgate.net
Calculate a more accurate binding free energy using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).
Interactive Table 4: Summary of a Hypothetical Molecular Dynamics Simulation
This table summarizes potential findings from a 100-nanosecond MD simulation of the compound bound to a protein target.
| Parameter | Observation | Implication |
| Ligand RMSD | Stable (< 2.0 Å) | The binding pose is stable throughout the simulation. |
| Protein Binding Site RMSF | Low fluctuation in key residues | Key interacting residues form a stable pocket. |
| Hydrogen Bond Occupancy | LYS-78 H-bond present > 85% of time | The hydrogen bond is a critical and stable anchor point. |
| Water-Mediated Interactions | A bridging water molecule interacts with the thiazole N and a distant residue. | Water plays a role in stabilizing the complex. |
Future Research Directions and Academic Translational Potential
Design and Synthesis of Next-Generation Thiazole (B1198619) Derivatives with Enhanced Specificity
The future of drug discovery hinges on the rational design and synthesis of next-generation compounds with improved target specificity and reduced off-target effects. For thiazole derivatives, this involves sophisticated synthetic strategies and a deep understanding of structure-activity relationships (SAR).
Recent research has demonstrated the successful synthesis of novel series of thiazole-based derivatives with promising biological activities. For instance, a novel series of 2,4-disubstituted thiazole derivatives were developed and assessed for their potential as tubulin polymerization inhibitors, with some compounds showing greater efficacy than the reference compound combretastatin (B1194345) A-4. frontiersin.org Another study focused on the synthesis of thiazole-based derivatives hybridized with coumarin (B35378) or benzofuran, which exhibited dual activity as EGFR/VEGFR-2 inhibitors. nih.govfrontiersin.org
The synthesis of these next-generation derivatives often involves multi-step reactions, starting from readily available materials. Common synthetic routes include the Hantzsch thiazole synthesis and its variations, which allow for the introduction of diverse substituents on the thiazole ring. researchgate.net For example, the reaction of α-bromoketones with thiourea (B124793) or thioamides is a cornerstone in the synthesis of many thiazole derivatives. mdpi.comnih.gov
Future synthetic efforts will likely focus on creating libraries of thiazole derivatives with systematic structural modifications to probe interactions with specific biological targets. This will enable the fine-tuning of their pharmacological profiles to enhance potency and selectivity. The table below summarizes some recently synthesized thiazole derivatives and their biological activities.
| Compound Class | Synthesis Strategy | Biological Activity |
| 2,4-Disubstituted thiazoles | Reaction of 2-aminothiazole (B372263) with chloroacetyl chloride and subsequent reaction with thiazole chalcone (B49325) derivatives. frontiersin.org | Tubulin polymerization inhibition. frontiersin.org |
| Thiazole-coumarin hybrids | Condensation of 2-hydroxy benzaldehyde (B42025) derivatives followed by bromination and reaction with thiazole chalcones. nih.gov | Dual EGFR/VEGFR-2 inhibition, antioxidant, antibacterial. nih.gov |
| Bithiazole and Trithiazole derivatives | Reaction of thiasemicarbazone derivatives with α-bromoketone derivatives. mdpi.comnih.gov | Antimicrobial. mdpi.comnih.gov |
| Thiazole carboxamides | Multi-step synthesis to create thiazole/thiadiazole carboxamide-derived analogues. nih.govtandfonline.com | c-Met kinase inhibition. nih.govtandfonline.com |
Development of Advanced In Vitro and Ex Vivo Biological Models for Comprehensive Activity Assessment
To translate promising thiazole derivatives from the bench to the bedside, robust and predictive biological models are essential. The development of advanced in vitro and ex vivo models allows for a more comprehensive assessment of their activity, mechanism of action, and potential toxicity before moving into costly and time-consuming in vivo studies.
Currently, the cytotoxic and antiproliferative activities of novel thiazole derivatives are often evaluated using a panel of human cancer cell lines, such as MCF-7 (breast cancer), HepG-2 (liver cancer), HCT-116 (colorectal cancer), and Hela (cervical cancer). mdpi.comnih.gov The MTT assay is a commonly used method to determine the inhibitory concentration (IC50) of these compounds. nih.gov
Future research will likely see a shift towards more complex and physiologically relevant models, including:
3D Cell Cultures (Spheroids and Organoids): These models better mimic the tumor microenvironment and can provide more accurate predictions of a drug's efficacy.
Co-culture Systems: These involve growing cancer cells with other cell types found in the tumor microenvironment, such as fibroblasts and immune cells, to study the compound's effect on cell-cell interactions.
Ex Vivo Patient-Derived Tissues: Using fresh tumor biopsies from patients to test the efficacy of new thiazole derivatives can provide highly personalized data.
These advanced models will be crucial for understanding the nuanced biological effects of next-generation thiazole scaffolds and for selecting the most promising candidates for further development.
Discovery and Validation of Novel Biological Targets for Thiazole Scaffolds
The versatility of the thiazole scaffold allows it to interact with a wide range of biological targets. While many known targets exist, the discovery and validation of novel targets will open up new therapeutic avenues for thiazole derivatives.
Recent studies have identified several promising targets for thiazole-based compounds. For example, some derivatives have been shown to be potent inhibitors of VEGFR-2, a key mediator of angiogenesis in cancer. cu.edu.egresearchgate.net Others have demonstrated inhibitory activity against c-Met kinase, another important target in cancer therapy. nih.govtandfonline.com Additionally, topoisomerase II has been identified as a potential target for some thiazole derivatives, suggesting their role in disrupting DNA replication in cancer cells. nih.gov
The discovery of new targets can be accelerated through a combination of computational and experimental approaches:
Target Fishing/Prediction: Using computational tools to screen libraries of thiazole derivatives against known protein structures to identify potential binding partners.
Chemical Proteomics: Employing thiazole-based chemical probes to pull down their interacting proteins from cell lysates, followed by mass spectrometry to identify them.
Phenotypic Screening: Screening thiazole libraries in disease-relevant cellular assays to identify compounds with a desired effect, followed by target deconvolution to identify their molecular target.
The validation of these novel targets will require rigorous biological and genetic studies to confirm their role in the disease process and their druggability by thiazole derivatives. Below is a table of some recently explored biological targets for thiazole scaffolds.
| Biological Target | Therapeutic Area | Example Thiazole Derivative |
| VEGFR-2 | Cancer | Thiazole-based analogs. cu.edu.egresearchgate.net |
| c-Met Kinase | Cancer | Thiazole/thiadiazole carboxamide derivatives. nih.govtandfonline.com |
| Topoisomerase II | Cancer | 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile. nih.gov |
| Cyclooxygenases (COX) | Inflammation | N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide. nih.gov |
| α-glucosidase | Diabetes | Imidazopyridine-based thiazole derivatives. mdpi.com |
| SIRT2 | Cancer | Novel thiazole-containing SIRT2 inhibitors. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Thiazole Derivative Design and Optimization
AI and ML can be applied at various stages of the drug discovery process for thiazole derivatives:
De Novo Design: Generative models can design novel thiazole scaffolds with desired physicochemical and biological properties. xjtlu.edu.cn
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new thiazole derivatives based on their chemical structure, helping to prioritize which compounds to synthesize. nih.gov
Virtual Screening: ML models can be trained to distinguish between active and inactive compounds, enabling the rapid screening of large virtual libraries of thiazole derivatives to identify promising hits. nih.gov
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of thiazole derivatives, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process.
Recent studies have already demonstrated the utility of ML in predicting the inhibitory activity of thiazole derivatives against specific targets, such as the estrogen receptor and urease. nih.govresearchgate.net As AI and ML algorithms become more sophisticated and the amount of available data grows, their impact on the design and optimization of next-generation thiazole-based therapeutics will undoubtedly increase.
Q & A
Basic: What are the standard synthetic routes for preparing C-[2-(2-ETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE?
The compound is typically synthesized via thiazole ring formation followed by functionalization. A common method involves refluxing a substituted thiourea precursor with α-halo ketones in ethanol or xylene under anhydrous conditions. For example, thionation using phosphorus pentasulfide (P₂S₅) in xylene at reflux (2 hrs) followed by recrystallization from ethanol yields thiazole intermediates . Subsequent reactions with primary amines (e.g., methylamine) under reflux (6 hrs) in ethanol can introduce the methylamine moiety. Key parameters include stoichiometric ratios (1:1 molar ratio of reactants) and solvent selection (xylene for thionation, ethanol for amine coupling) to optimize yield and purity .
Basic: How are the physical and chemical properties of this compound characterized in academic research?
Characterization involves:
- Spectroscopic Analysis : NMR (¹H/¹³C) to confirm substituent positions on the thiazole ring and phenyl group.
- Chromatography : HPLC or GC-MS to assess purity (>97% as per typical research-grade standards) .
- Thermal Properties : Melting point (mp) determination (e.g., analogs like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid show mp 139.5–140°C) .
- Computational Data : LogP (lipophilicity) and PSA (polar surface area) calculations (e.g., LogP ~2.89, PSA ~67.15 Ų for structural analogs) .
Advanced: How can researchers resolve contradictions in reactivity data across different synthetic conditions?
Discrepancies in reactivity (e.g., unexpected byproducts or low yields) often arise from variations in solvent polarity, temperature, or catalyst presence. For instance, thiazole derivatives synthesized in xylene vs. ethanol may differ in regioselectivity due to solvent dielectric effects . Systematic comparison includes:
- Control Experiments : Replicating reactions under inert (N₂/Ar) vs. ambient conditions.
- Kinetic Studies : Monitoring reaction progress via TLC or in-situ IR to identify intermediate species.
- Computational Modeling : DFT calculations to predict thermodynamic favorability of pathways .
Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound’s biological activity?
SAR studies require:
- Derivatization : Modifying the ethyl-phenyl group (e.g., halogenation) or thiazole substituents (e.g., introducing morpholine or benzyl groups) to test antimicrobial/anticancer activity .
- In Vitro Assays : Dose-response curves (IC₅₀) in cell lines (e.g., MTT assay for cytotoxicity).
- Molecular Docking : Aligning analogs with target proteins (e.g., kinase enzymes) using software like AutoDock to predict binding affinities .
Advanced: How can researchers optimize the compound’s stability under physiological conditions?
Stability optimization involves:
- pH-Dependent Degradation Studies : Incubating the compound in buffers (pH 1–10) and analyzing degradation products via LC-MS.
- Protecting Groups : Introducing tert-butyldimethylsilyl (TBDMS) or acetyl groups to shield reactive amines .
- Lyophilization : Assessing solid-state stability vs. solution-phase degradation .
Basic: What purification techniques are recommended for isolating this compound?
- Recrystallization : Ethanol or ethyl acetate as solvents for high-purity crystals (e.g., 71% yield after recrystallization in ethanol) .
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for polar byproduct removal.
- Distillation : For liquid intermediates (e.g., analogs with boiling points ~362°C require vacuum distillation) .
Advanced: How is computational chemistry applied to predict the compound’s reactivity?
- Molecular Dynamics (MD) : Simulating solvation effects in ethanol vs. xylene to predict reaction pathways.
- Hammett Plots : Correlating substituent electronic effects (σ values) with reaction rates for derivatives.
- ADMET Prediction : Tools like SwissADME to estimate absorption, metabolism, and toxicity .
Basic: What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods due to volatile solvents (e.g., xylene, ethanol).
- PPE : Gloves and goggles to prevent skin/eye contact with amines or thiazole intermediates.
- Waste Disposal : Neutralization of phosphorus pentasulfide residues before disposal .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
- Flow Chemistry : Continuous reactors to improve heat/mass transfer for exothermic steps (e.g., thionation).
- Catalyst Screening : Transition metals (e.g., Pd/C) to reduce reaction time for amine coupling.
- DoE (Design of Experiments) : Taguchi methods to optimize variables (temperature, solvent ratio) .
Advanced: How are spectroscopic artifacts (e.g., signal splitting) addressed during characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
